

Application Notes & Protocols: Isomalt in Pharmaceutical Tablet Coating

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Compound of Interest

Compound Name: *Isamoltan*

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Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of isomalt in pharmaceutical tablet coating. Isomalt, a disaccharide alcohol derived from sucrose, has emerged as a superior excipient for sugar-free coatings, offering significant advantages in stability, processing efficiency, and final product aesthetics. Its low hygroscopicity, excellent thermal and chemical stability, and pleasant sensory profile make it an ideal alternative to traditional sucrose coatings. This guide details the physicochemical rationale for its use, provides exemplary formulations, and presents detailed, field-proven protocols for the preparation of isomalt-based coating suspensions and their application using standard pan coating equipment.

Introduction: The Rationale for Isomalt in Modern Tablet Coating

The coating of solid oral dosage forms is a critical step in pharmaceutical manufacturing, performed to enhance product stability, mask unpleasant tastes, improve patient compliance, and provide aesthetic appeal.^[1] For decades, sucrose was the standard for sugar coating. However, the demand for non-cariogenic, low-glycemic, and more process-stable formulations has driven the adoption of alternative polyols.

Isomalt stands out as a multifunctional excipient for these modern formulation needs.^[2] It is an equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosido-D-mannitol

(1,1-GPM) and 6-O- α -D-glucopyranosido-D-sorbitol (1,6-GPS).[3] This unique composition imparts a range of desirable technological and physiological properties, making it highly suitable for use in various pharmaceutical preparations, including tablet coatings.[4]

Key Physicochemical Properties & Advantages

The selection of isomalt as a coating agent is underpinned by its distinct physicochemical properties, which translate into tangible manufacturing and product benefits.

Core Advantages

- **Low Hygroscopicity:** Isomalt absorbs minimal moisture, even at high relative humidity (up to 85% RH).[3] This property is paramount for protecting moisture-sensitive Active Pharmaceutical Ingredients (APIs) from degradation, preventing tablet softening, and ensuring a longer shelf-life.[5]
- **Excellent Stability:** Isomalt possesses high thermal and chemical stability.[4] It does not undergo browning (Maillard reaction) and is resistant to acidic conditions, ensuring the integrity of the coating and compatibility with a wide range of APIs.[4]
- **Aesthetic Excellence:** Unlike sucrose, isomalt crystallizes transparently. This results in a brilliant, high-gloss finish that enhances the visual appeal of colored coatings.[6][7] Patents have demonstrated that the inclusion of isomalt can significantly increase the gloss of film coatings.[8]
- **Process Efficiency:** Isomalt-based coatings can often be dried faster than traditional sugar coatings, reducing overall process time.[6] Furthermore, formulations can be prepared with a high solids content (up to 35% or more), which can lead to more efficient coating processes.[8]
- **Taste and Mouthfeel:** With a sweetness level of about 50-60% that of sucrose, isomalt provides a mild, clean sweetness with no aftertaste and a minimal cooling effect, making it highly palatable.[3][9] This is crucial for masking the taste of bitter APIs in orally disintegrating or chewable tablets.[10]
- **Health Benefits:** Isomalt is non-cariogenic (does not promote tooth decay) and has a low glycemic index, making it suitable for pediatric, geriatric, and diabetic patient populations.[2]

[\[11\]](#)

Comparative Data of Pharmaceutical Excipients

The following table summarizes the key properties of isomalt in comparison to other common pharmaceutical polyols and sucrose.

Property	Isomalt	Sucrose	Sorbitol	Mannitol
Hygroscopicity	Very Low	High	High	Very Low
Relative Sweetness	0.5 - 0.6	1.0	0.6	0.5
Glycemic Index	Low (2)	High (65)	Low (9)	Low (2)
Cariogenicity	Non-cariogenic	Cariogenic	Non-cariogenic	Non-cariogenic
Solubility in Water	Moderately Soluble	Very Soluble	Very Soluble	Moderately Soluble
Maillard Reaction	No	Yes	No	No
Negative Heat of Solution	Minimal	N/A	Moderate	Moderate

Formulating Isomalt-Based Coating Solutions

A successful isomalt coating is dependent on a well-formulated suspension. The key is to balance the properties of isomalt with a suitable film-forming polymer and other additives to achieve a smooth, uniform, and adherent film.

- **Film-Forming Polymer:** Provides the structural integrity of the coat. Common choices compatible with isomalt include Hydroxypropyl Methylcellulose (HPMC), Polyvinyl Alcohol (PVA), and copovidone.[\[8\]](#)[\[12\]](#)
- **Isomalt:** Acts as the primary bulking agent, provides sweetness and gloss, and contributes to the film's structure.

- **Plasticizer:** Imparts flexibility to the film, preventing cracking and chipping upon drying. Examples include Polyethylene Glycol (PEG), Propylene Glycol (PG), and triethyl citrate (TEC).[\[13\]](#)[\[14\]](#)
- **Colorant/Opacifier:** Provides color and opacity. Titanium dioxide has traditionally been used, but alternatives like calcium carbonate are now common. Isomalt has been shown to enhance the opacity of titanium dioxide-free formulations.[\[11\]](#) Talc can be used as an anti-tacking agent and glidant.[\[8\]](#)

Exemplary Coating Formulations

The following formulations are derived from patent literature and serve as excellent starting points for development.[\[5\]](#)

Component	Formulation 1 (HPMC-based)	Formulation 2 (PVA-based)
Isomalt	30.0%	45.0%
HPMC (e.g., 5 cPs)	40.0%	-
PVA	-	25.0%
Calcium Carbonate (Opacifier)	20.0%	15.0%
PEG 400 (Plasticizer)	8.0%	10.0%
Talc (Anti-tacking)	2.0%	5.0%
Total Solids	100.0%	100.0%
Recommended Solids in Water	15-20% w/w	18-25% w/w

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for preparing and applying an isomalt-based tablet coating.

Protocol 1: Preparation of an Aqueous Isomalt Film Coating Suspension

Objective: To prepare a homogeneous, lump-free 10 kg batch of an aqueous coating suspension with 20% solids content based on Formulation 1.

Materials & Equipment:

- Purified Water: 8.0 kg
- HPMC 5 cPs: 0.8 kg
- Isomalt: 0.6 kg
- Calcium Carbonate: 0.4 kg
- PEG 400: 0.16 kg
- Talc: 0.04 kg
- Variable-speed, low-shear mixer with a marine-style impeller
- Mixing vessel (approx. 20 L capacity)
- Analytical balance

Methodology:

- Vessel Preparation: Ensure the mixing vessel and impeller are clean and dry.
- Water Addition: Add 8.0 kg of purified water (room temperature) to the vessel.
- Mixer Setup: Position the impeller off-center in the vessel, approximately one-third of the way from the bottom.
- Vortex Creation: Start the mixer at a speed sufficient to create a controlled vortex without drawing excessive air into the liquid. The vortex should be about two-thirds of the depth of the liquid.
- Polymer Hydration: Slowly and steadily add the HPMC (0.8 kg) into the shoulder of the vortex. Avoid dumping the powder, as this can cause clumping. Continue mixing for a

minimum of 45 minutes to ensure complete hydration of the polymer. The solution should appear clear and be free of "fisheyes".

- **Isomalt & Additive Addition:** Once the polymer is fully hydrated, slowly add the isomalt (0.6 kg), followed by the PEG 400 (0.16 kg), calcium carbonate (0.4 kg), and talc (0.04 kg) to the vortex.
- **Final Mixing:** After all components are added, reduce the mixer speed slightly to minimize the vortex and prevent foaming. Continue mixing for an additional 30 minutes to ensure a completely homogeneous dispersion.
- **Pre-use Check:** Before use, gently stir the suspension to ensure no settling has occurred. Do not use a high-shear mixer, as this can degrade the polymer and cause foaming.

Protocol 2: Application of Isomalt Coating via Perforated Pan Coater

Objective: To apply the prepared coating suspension to a batch of tablet cores to achieve a theoretical weight gain of 3.0%.

Equipment & Materials:

- Perforated Pan Coater (e.g., 24-inch diameter)
- Tablet Cores (pre-warmed to ~35-40°C)
- Prepared Isomalt Coating Suspension
- Peristaltic Pump
- Spray Gun(s)

Methodology:

- **Coater Setup:** Ensure the pan coater, spray guns, and tubing are clean. Configure the spray guns for optimal spray pattern and atomization.
- **Tablet Loading:** Load the tablet cores into the coating pan.

- **Pre-warming:** Start the pan rotation and begin passing heated inlet air through the tablet bed until the exhaust air temperature stabilizes and the tablets are pre-warmed to approximately 35-40°C.
- **Initiate Coating:** Begin spraying the coating suspension onto the cascading tablet bed at the pre-determined spray rate.
- **Process Monitoring:** Continuously monitor and maintain the critical process parameters within the defined ranges throughout the coating run. The inlet air temperature will be automatically adjusted by the controller to maintain the target exhaust air temperature.
- **Weight Gain Check (Optional):** Periodically, the process can be paused to weigh a sample of tablets to track the actual weight gain against the theoretical target.
- **Coating Completion:** Once the calculated amount of suspension has been sprayed to achieve the 3.0% weight gain, stop the spray.
- **Drying/Curing:** Continue to rotate the tablets in the pan with heated air for an additional 10-15 minutes to ensure the film is fully dried and cured.
- **Cooling:** Turn off the inlet air heater and continue to jog the pan with unheated air until the tablets have cooled to near room temperature (<30°C).
- **Unloading:** Unload the finished, coated tablets into appropriate containers.

Suggested Process Parameters (Starting Point)

These parameters are a general starting point for a 24-inch pan coater and should be optimized for the specific tablet core, formulation, and equipment.[\[15\]](#)[\[16\]](#)

Parameter	Suggested Range	Rationale / Causality
Pan Load	15-20 kg	Ensures proper tablet tumbling and bed movement for uniform coating.
Pan Speed	8-12 RPM	Balances tablet mixing with minimizing mechanical stress (chipping).
Inlet Air Temperature	55-70°C	Provides the energy for solvent evaporation. Will be modulated to maintain exhaust temp.
Exhaust Air Temperature	40-48°C	Key indicator of drying efficiency and tablet bed temperature.
Inlet Air Flow	400-600 m³/h	Carries heat to and removes evaporated solvent from the pan.
Spray Rate	60-100 g/min	Controls the rate of liquid application; must be balanced with drying capacity to avoid overwetting.
Atomizing Air Pressure	1.5-2.5 bar	Affects droplet size; higher pressure yields finer droplets, aiding even distribution.
Pattern Air Pressure	1.5-2.5 bar	Shapes the spray pattern to match the size and movement of the tablet bed.

Visualization of Workflows and Relationships

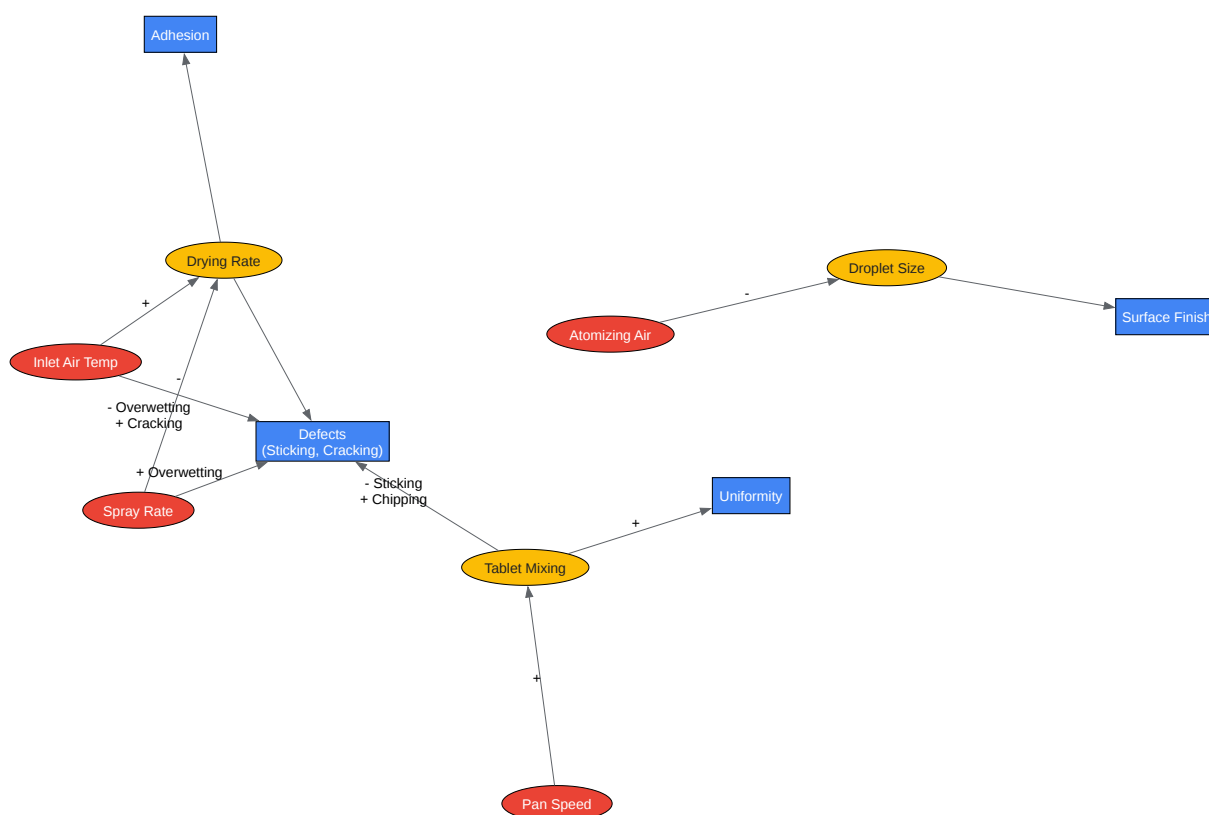
Isomalt Tablet Coating Workflow



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Caption: High-level workflow for isomalt tablet coating.

Interplay of Process Parameters and Quality Attributes



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Caption: Relationship between process parameters and tablet quality.

Characterization of Isomalt-Coated Tablets

Post-coating, tablets must be rigorously tested to ensure they meet quality specifications.

Test Parameter	Method (USP Reference)	Typical Results & Causality
Appearance & Gloss	Visual Inspection / Gloss Meter	Tablets should be uniform in color with a smooth, high-gloss surface. Isomalt's transparent crystallization contributes significantly to gloss.[6][8]
Weight Gain Uniformity	Weigh 20 tablets individually before and after coating	Relative Standard Deviation (RSD) should be low, indicating a consistent coating process.
Hardness	USP <1217>	Hardness may slightly increase post-coating. The film adds a protective layer.
Friability	USP <1216>	Friability should be significantly reduced (<0.5%). The coating binds the tablet surface, preventing chipping and erosion.[4]
Disintegration Time	USP <701>	For immediate-release coatings, disintegration time should not be significantly prolonged. The use of water-soluble polymers (HPMC, PVA) and isomalt ensures rapid dissolution in aqueous media.
Drug Release (Dissolution)	USP <711>	The release profile should match the intended design (e.g., immediate release). Studies on coated pellets show that isomalt-based cores provide similar release profiles to sugar-based cores.[14]

Troubleshooting Guide for Isomalt Coating

While robust, isomalt coating processes can encounter issues. The following table outlines common defects, their probable causes related to a polyol-based system, and recommended solutions.^[13]^[17]^[18]

Defect	Probable Cause(s)	Recommended Solution(s)
Sticking / Picking	<ul style="list-style-type: none"> - Overwetting: Spray rate is too high for the drying capacity. - Low Bed Temperature: Insufficient energy for evaporation. - High Tack Formulation: Insufficient anti-tacking agent (talc). 	<ul style="list-style-type: none"> - Reduce spray rate. - Increase inlet air temperature/flow to raise exhaust temperature. - Increase talc content in the formulation.
Cracking / Chipping	<ul style="list-style-type: none"> - Low Film Flexibility: Insufficient plasticizer content. - High Internal Stress: Tablet core expands due to moisture absorption or stress relaxation. - High Pan Speed: Excessive mechanical impact on tablets. 	<ul style="list-style-type: none"> - Increase plasticizer (e.g., PEG) concentration. - Ensure tablet cores are robust (low friability) and consider a seal coat if necessary. - Reduce pan speed.
Orange Peel / Roughness	<ul style="list-style-type: none"> - Poor Atomization: Atomizing air pressure is too low, creating large droplets. - High Viscosity: Suspension is too thick for proper atomization. - Spray Drying: Droplets dry before reaching the tablet surface (inlet temp too high or gun-to-bed distance too far). 	<ul style="list-style-type: none"> - Increase atomizing air pressure. - Decrease solids content of the suspension. - Decrease inlet air temperature or move spray guns closer to the tablet bed.
Logo Bridging / Infilling	<ul style="list-style-type: none"> - High Viscosity or Solids Content: Suspension doesn't flow out of the debossing. - High Spray Rate: Applies too much material too quickly. 	<ul style="list-style-type: none"> - Reduce solids content to lower viscosity. - Reduce the spray rate. - Optimize atomizing and pattern air to ensure a finer spray.
Crystallization on Surface	<ul style="list-style-type: none"> - Slow Drying: Allows time for isomalt to form larger crystals on the surface. - Inadequate Polymer Binder: Not enough polymer to form a continuous 	<ul style="list-style-type: none"> - Optimize drying conditions (increase temperature/airflow). - Re-evaluate the ratio of isomalt to

film, allowing isomalt to crystallize out.

film-forming polymer; a higher polymer ratio may be needed.

Regulatory Status

Isomalt is widely approved for use in food and pharmaceutical products globally. It is listed as Generally Recognized as Safe (GRAS) by the U.S. FDA and is approved in the European Union as food additive E953.[3] It is also described in major pharmacopeias, including the USP-NF.

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